

# Elubiol: A Comprehensive Technical Guide to its Chemical Synthesis and Properties

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## Compound of Interest

Compound Name: *Elubiol*

Cat. No.: B15601514

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This document provides an in-depth overview of the foundational research concerning the chemical synthesis and properties of **Elubiol**. It is intended to serve as a technical guide for professionals in the fields of chemistry, pharmacology, and drug development. The information is compiled from various scientific sources and is presented with a focus on experimental detail and data clarity.

## Chemical and Physical Properties

**Elubiol**, a derivative of ketoconazole, is a novel imidazole-class antifungal agent.<sup>[1][2]</sup> Its key chemical and physical properties are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C <sub>27</sub> H <sub>30</sub> Cl <sub>2</sub> N <sub>4</sub> O <sub>5</sub>	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	561.46 g/mol (or 561.5 g/mol , 561.457 g/mol )	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
CAS Number	67914-69-6	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
IUPAC Name	ethyl 4-[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine-1-carboxylate	<a href="#">[6]</a>
Synonyms	Dichlorophenyl imidazolidioxolan, R 41300	<a href="#">[5]</a> <a href="#">[6]</a>
Appearance	White granule or powder	<a href="#">[7]</a>
Melting Point	125.0°C - 130.0°C (Purified: 127.6°C to 130°C)	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[7]</a>
Boiling Point	734.8±60.0 °C at 760 mmHg	<a href="#">[3]</a>
Density	1.4±0.1 g/cm <sup>3</sup>	<a href="#">[3]</a>
Solubility	DMSO: 15 mg/mL (26.71 mM)	<a href="#">[4]</a>
LogP	4.18	<a href="#">[3]</a>
XLogP3 (predicted)	5.1	<a href="#">[1]</a>
Flash Point	398.2±32.9 °C	<a href="#">[3]</a>
Vapour Pressure	0.0±2.4 mmHg at 25°C	<a href="#">[3]</a>

## Chemical Synthesis

The synthesis of **Elubiol** is achieved through a pivotal nucleophilic substitution reaction that forms its characteristic ether linkage.[\[1\]](#) The process involves the condensation of two key precursors.

A crucial reactant is *cis*-[2-(2,4-dichlorophenyl)-2-(1*H*-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl p-toluenesulfonate, which serves as the electrophilic component.[1][2] The p-toluenesulfonate group in this molecule is an excellent leaving group, facilitating the nucleophilic attack. The nucleophile is a phenoxide, specifically 4-(4-hydroxyphenyl)piperazine-1-carboxylic acid ethyl ester.[2]

The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at ambient temperatures.[1]

## Logical Relationship of Elubiol Synthesis

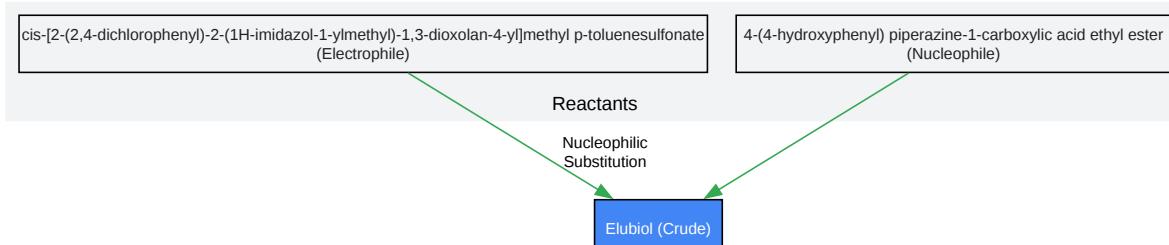


Figure 1: Key Nucleophilic Substitution in Elubiol Synthesis

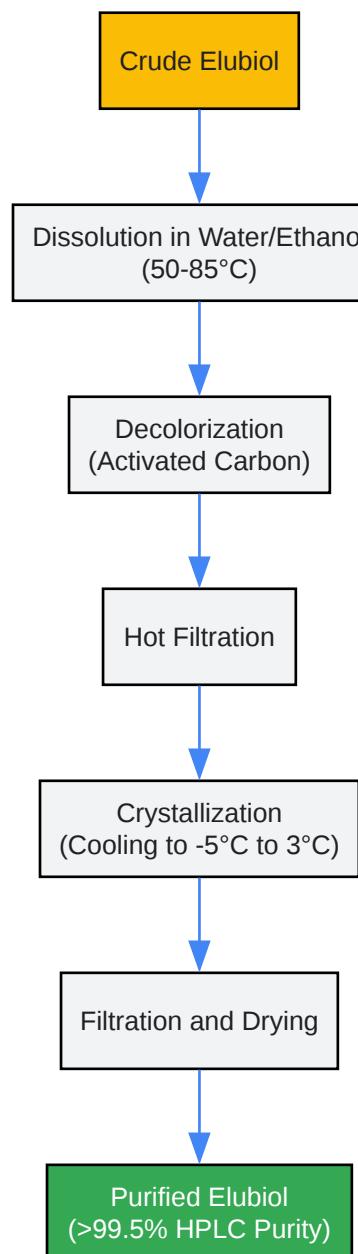


Figure 2: Purification Workflow for Crude Elubiol

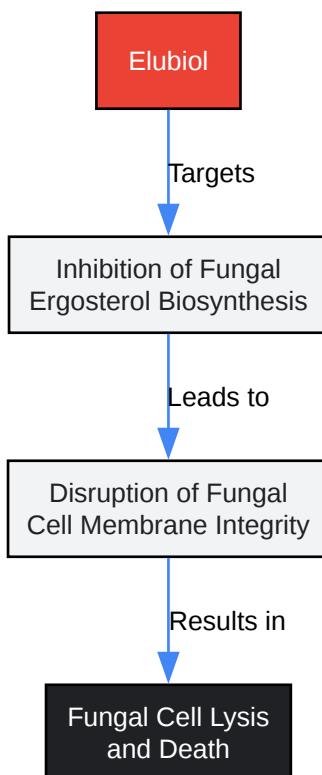


Figure 3: Antifungal Mechanism of Elubiol

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